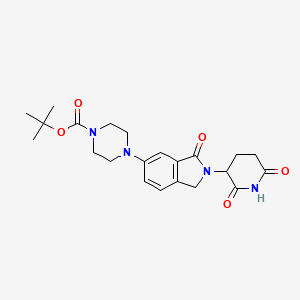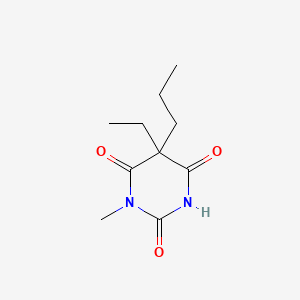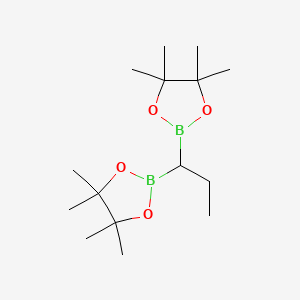
2-Bromo-N-(tetrahydro-2H-pyran-4-YL)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-4-Pyridinamine is an organic compound with the molecular formula C12H16BrNO. This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further substituted with a tetrahydro-2H-pyran-4-yl group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(tetrahydro-2H-pyran-4-yl)-4-Pyridinamine typically involves the bromination of a pyridine derivative followed by the introduction of the tetrahydro-2H-pyran-4-yl group. One common method involves the reaction of 4-aminopyridine with bromine in the presence of a suitable solvent to yield the brominated product. This intermediate is then reacted with tetrahydro-2H-pyran-4-ylamine under controlled conditions to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-4-Pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include pyridine oxides.
Reduction Reactions: Products include tetrahydropyran-substituted amines.
Aplicaciones Científicas De Investigación
2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-4-Pyridinamine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(tetrahydro-2H-pyran-4-yl)-4-Pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The tetrahydro-2H-pyran-4-yl group enhances the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-N-(tetrahydro-2H-pyran-4-yl)methyl)aniline
- 2-Bromo-N-[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]-2-methylpropanamide
Uniqueness
Compared to similar compounds, 2-bromo-N-(tetrahydro-2H-pyran-4-yl)-4-Pyridinamine exhibits unique properties due to the presence of the pyridine ring, which imparts distinct electronic and steric characteristics. This uniqueness makes it valuable in specific research applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C10H13BrN2O |
|---|---|
Peso molecular |
257.13 g/mol |
Nombre IUPAC |
2-bromo-N-(oxan-4-yl)pyridin-4-amine |
InChI |
InChI=1S/C10H13BrN2O/c11-10-7-9(1-4-12-10)13-8-2-5-14-6-3-8/h1,4,7-8H,2-3,5-6H2,(H,12,13) |
Clave InChI |
RKVWGNMAANPVDQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1NC2=CC(=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13936620.png)

methanone](/img/structure/B13936628.png)




